2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid
Overview
Description
2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H2F6N2O2 and a molecular weight of 260.09 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring, along with a carboxylic acid functional group at the 5-position. It is a solid at room temperature and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired carboxylic acid product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of specialized equipment and catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Comparison: Compared to similar compounds, this compound is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6N2O2/c8-6(9,10)3-2(4(16)17)1-14-5(15-3)7(11,12)13/h1H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKDOFTFCXTBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441503 | |
Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188781-46-6 | |
Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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